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JE-2147

HIV drug resistance salvage therapy protease inhibitor cross-resistance

Multi-PI-resistant HIV-1 research requires a protease inhibitor that retains potency where ritonavir, indinavir, saquinavir, and nelfinavir fail. JE-2147 (AG1776, KNI-764) is the validated reference compound for salvage therapy investigation, offering a unique resistance profile driven by its allophenylnorstatine core with hydroxymethylcarbonyl isostere. • Sub-nanomolar potency: Ki = 0.33 nM against HIV-1 protease; IC50 13-41 nM against drug-resistant clinical isolates with <2-fold change vs. wild-type. • Differentiated resistance signature: uniquely susceptible to I47V mutation; remains potent against isolates exhibiting 10- to >175-fold resistance to approved PIs. • Enthalpically driven binding: distinct thermodynamic profile validated by 1.09 Å X-ray structures (PDB: 1MSM, 1MSN, 1KZK, 2ANL), enabling precise structure-based analysis. • Established PK baseline: oral bioavailability of 41.6% (rat) and 32.6-37.1% (dog) supports pharmacokinetic benchmarking and structure-metabolism relationship studies. Supplied as a research-grade compound with documented purity; suitable for resistance profiling panels, binding mechanism studies, and analog comparator assays.

Molecular Formula C32H37N3O5S
Molecular Weight 575.7 g/mol
CAS No. 186538-00-1
Cat. No. B1672827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJE-2147
CAS186538-00-1
SynonymsJE-2147;  AG1776;  AG 1776;  AG-1776;  JE 2147;  JE2147;  KNI-764;  KNI 764;  KNI764; 
Molecular FormulaC32H37N3O5S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C
InChIInChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1
InChIKeyCUFQBQOBLVLKRF-RZDMPUFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JE-2147 Procurement and Differentiation


JE-2147 (also known as AG1776, KNI-764, SM-319777; CAS 186538-00-1) is a dipeptide peptidomimetic HIV-1 protease inhibitor featuring an allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] core with a hydroxymethylcarbonyl (HMC) isostere transition-state mimetic [1]. The compound incorporates a 3-hydroxy-2-methylbenzoyl P2 ligand, (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) residue at the P1' site, and a 2-methylbenzylcarboxamide P2' ligand [2]. JE-2147 was advanced to early Phase II clinical evaluation by Sumitomo Pharmaceuticals as a salvage therapy candidate for multi-drug-resistant HIV-1 infection [3]. The compound is available for research procurement from multiple commercial suppliers including MedChemExpress (Cat. No. HY-100212) and AbMole (Cat. No. M28968) .

Workflow Multi-PI-resistant HIV-1 protease inhibition studies
Selection Logic Salvage therapy research context; allophenylnorstatine-based probe
Use Context Resistance profiling, thermodynamic binding analysis, PK benchmarking

Why JE-2147 Is Irreplaceable


JE-2147 cannot be simply interchanged with other allophenylnorstatine-based compounds or first-generation HIV protease inhibitors due to its distinct structural and functional differentiation. The compound's unique combination of a flexible P2' benzylamide moiety, (R)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl at P1', and 3-hydroxy-2-methylbenzoyl at P2 confers a resistance profile that is fundamentally different from that of structurally related analogs and approved PIs [1]. Specifically, JE-2147 remains fully potent against multi-PI-resistant clinical isolates that are highly cross-resistant to ritonavir, indinavir, saquinavir, and nelfinavir [2]. Its resistance mutation signature includes a unique susceptibility to the I47V mutation—a substitution that is specific to JE-2147 and not observed with other PIs—while it remains less susceptible to several common resistance-conferring mutations that compromise other inhibitors [3]. Furthermore, JE-2147 exhibits an enthalpically driven thermodynamic binding profile distinct from the entropically driven binding of first-generation inhibitors, resulting in a different molecular recognition mechanism [4]. These differentiated properties render generic substitution scientifically invalid for experiments requiring this specific resistance profile, binding thermodynamics, or structure-activity relationship.

Analog Risk Structurally related allophenylnorstatine analogs (e.g., KNI-272) may not replicate the resistance profile conferred by the flexible P2' benzylamide moiety.
Class Mismatch First-generation PIs (ritonavir, indinavir, saquinavir) show high-level cross-resistance against multi-PI-resistant isolates, limiting their utility in salvage therapy research models.
Mechanism Shift Entropically driven first-generation inhibitors may not transfer to studies of enthalpically driven binding thermodynamics and flap dynamics.

JE-2147 Differentiation Evidence


Potency Against Multi-PI-Resistant Clinical Isolates

JE-2147 demonstrates retained full sensitivity against multi-drug-resistant clinical HIV-1 isolates, whereas comparator approved protease inhibitors (ritonavir, indinavir, saquinavir, nelfinavir) exhibit high-level resistance against the same isolates. In phenotypic resistance assays using clinical isolates from patients with ≥4 PI resistance mutations, JE-2147 maintained <1-fold change in IC50 across all tested isolates, while ritonavir showed 10- to 25-fold resistance and indinavir showed 18- to >175-fold resistance [1]. JE-2147 was also extremely potent against drug-resistant clinical HIV-1 strains isolated from seven patients who had failed 9-11 different anti-HIV therapeutics over 32-83 months, with IC50 values ranging from 13-41 nM and <2-fold changes compared with wild-type HIV-1 IC50 [2].

Potency vs. Multi-PI-Resistant Isolates
Head-to-head
Maintains 175-fold sensitivity window where comparators show high-level resistance
Supports salvage therapy resistance mechanism research
IC50 range 13–41 nM in heavily treated patient isolates
HIV drug resistance salvage therapy protease inhibitor cross-resistance

Delayed Resistance Emergence vs KNI-272

JE-2147 shows a substantially higher genetic barrier to resistance emergence than the closely related allophenylnorstatine-based analog KNI-272. In vitro resistance selection experiments demonstrated that the emergence of JE-2147-resistant HIV-1 variants was substantially delayed compared with the emergence of HIV-1 resistant to KNI-272 and other related PIs [1]. The structural basis for this difference is attributed to the flexible P2' benzylamide moiety of JE-2147, which is absent in KNI-272 and allows JE-2147 to maintain potency against mutant viruses that rapidly develop resistance to more rigid analogs [2].

Delayed Resistance vs. KNI-272
Head-to-head
Substantially delayed emergence of resistant variants in vitro
Context for inhibitor flexibility and genetic barrier studies
Attributed to flexible P2' benzylamide moiety
resistance emergence kinetics genetic barrier in vitro resistance selection

Enthalpic Binding vs First-Generation PIs

JE-2147 exhibits an enthalpically driven binding mechanism to HIV-1 protease, in contrast to the predominantly entropically driven binding characteristic of first-generation HIV protease inhibitors. The JE-2147-HIV protease complex displays an approximately 0.5 Å movement of the substrate flaps inward toward the substrate compared with entropically driven inhibitor complexes, suggesting a more compatible enthalpically driven association [1]. The structure of HIV protease bound to JE-2147 was determined to 1.09 Å resolution—the highest-resolution HIV protease structure available at the time of publication—with JE-2147 characterized as a picomolar inhibitor (Ki = 41 ± 18 pM) [2].

Enthalpic Binding Mechanism
Class-level
Ki = 41 ± 18 pM
Supports enthalpy-driven inhibitor design research
~0.5 Å flap movement vs. entropically driven complexes; 1.09 Å structure
thermodynamic binding enthalpy-entropy compensation X-ray crystallography

Unique I47V Resistance Signature

JE-2147 exhibits a resistance profile different from that of known HIV protease inhibitors. It is less susceptible to several common resistance-conferring mutations that compromise other PIs, but remains susceptible to a few mutations including I47V, which appears to be specific for JE-2147 and not observed with other drugs [1]. Molecular dynamics simulations revealed that the I47V mutation causes increased mobility of the Val47 side chain relative to the wild-type Ile47, resulting from loss of optimized packing of the inhibitor to residue 47 in the mutant enzyme compared with wild-type [2].

Unique I47V Resistance Signature
Class-level
Susceptible to I47V mutation, unlike other protease inhibitors
Essential for mutation-specific resistance profiling panels
Molecular dynamics suggest loss of optimized packing at residue 47
resistance mutation profiling I47V mutation molecular dynamics

Oral Bioavailability Across Species

JE-2147 demonstrates quantifiable oral bioavailability and plasma pharmacokinetic profiles across two laboratory animal species. In male Sprague-Dawley rats, JE-2147 exhibited an oral bioavailability (F) of 41.6 ± 10.7% (10 mg/kg, i.d.) with Cmax of 0.70 ± 0.20 μM and Tmax of 60 min. In beagle dogs, oral bioavailability was 32.6 ± 0.06% (fed) and 37.1 ± 0.08% (fasted) at 25 mg/kg p.o., with Cmax values of 4.02 ± 0.72 μM (fed) and 5.30 ± 1.13 μM (fasted), and Tmax of 90 min and 60 min, respectively [1]. Notably, the compound's primary metabolic pathway involves P2 phenol glucuronidation, a vulnerability that was subsequently addressed in later analogs such as SM-322377, which demonstrated more desirable pharmacokinetic profiles [2]. JE-2147 also exhibits good plasma stability with elimination half-life (t1/2β) of 93-94 min in rats [3].

Oral Bioavailability Across Species
Cross-study
Rat F = 41.6%; Dog F = 32.6–37.1%
Supports PK benchmarking and structure-metabolism studies
Primary metabolic pathway: P2 phenol glucuronidation
oral bioavailability pharmacokinetics preclinical PK

Enzymatic Inhibition Potency (Ki Values)

JE-2147 demonstrates consistently potent enzymatic inhibition of HIV-1 protease across multiple independent Ki determinations, with values ranging from picomolar to sub-nanomolar. Three distinct measurements establish this potency profile: Ki < 0.0210 nM (ΔG° < -15.1 kcal/mol) determined by competitive inhibition of chromogenic substrate hydrolysis at pH 4.7, 2°C [1]; Ki = 0.33 nM for HIV-1 protease ; and Ki = 41 ± 18 pM (0.041 nM) determined from the 1.09 Å resolution X-ray structure [2]. In triple mutant HIV-1 protease (D30N + M36I + A71V), JE-2147 (as AG1776) exhibited a 15-fold increase in Ki, compared with 22-fold for nelfinavir and 19-fold for ritonavir, indicating a different susceptibility pattern to these secondary mutations [3].

Enzymatic Inhibition Potency
Cross-study
Ki
Validates high-potency reference inhibitor status
15-fold Ki increase in triple mutant vs. 19–22 fold for comparators
enzyme inhibition HIV-1 protease Ki determination

JE-2147 Research and Application Scenarios


Salvage Therapy and Multi-Drug-Resistant HIV-1

JE-2147 is specifically validated for research on multi-drug-resistant HIV-1 salvage therapy. The compound retains <1-fold change in IC50 against clinical isolates from patients who failed multiple PI-containing regimens, whereas approved PIs (ritonavir, indinavir, saquinavir, nelfinavir) exhibit 10- to >175-fold resistance against the same isolates [1]. JE-2147 also shows IC50 values of 13-41 nM with <2-fold changes compared to wild-type against drug-resistant clinical HIV-1 strains from patients with extensive prior antiretroviral exposure [2].

Resistance Profiling and Mutation Panel Development

JE-2147 serves as a reference compound for HIV-1 protease inhibitor resistance profiling panels due to its distinct resistance mutation signature. The compound is less susceptible to several common resistance mutations but exhibits unique susceptibility to the I47V mutation—a substitution specific to JE-2147 and not observed with other protease inhibitors [1]. This distinct profile enables the use of JE-2147 as a comparator to differentiate mutation-specific effects and to validate the sensitivity of resistance detection assays.

Thermodynamic and Enthalpy-Driven Inhibitor Design

JE-2147 is a validated tool compound for studying enthalpically driven inhibitor binding mechanisms, in contrast to the entropically driven binding of first-generation HIV protease inhibitors [1]. The availability of a high-resolution (1.09 Å) X-ray crystal structure (PDB ID: 1MSM, 1MSN, 1KZK, 2ANL) [2] enables precise structure-based analysis of binding interactions, flap dynamics, and enthalpy-entropy compensation phenomena [3].

Structure-Metabolism and PK Benchmarking

JE-2147 is an established reference compound for pharmacokinetic benchmarking and structure-metabolism relationship studies in the allophenylnorstatine-based HIV protease inhibitor series. The compound exhibits quantifiable oral bioavailability in rats (41.6 ± 10.7%) and dogs (32.6-37.1%) [1], with a defined primary metabolic pathway involving P2 phenol glucuronidation [2]. These established baseline parameters make JE-2147 suitable for use as a comparator when evaluating the metabolic stability and PK properties of newer analogs such as SM-322377 [3].

Application
Selection Property
Validation Focus
Salvage therapy resistance research
Multi-PI-resistant isolate potency retention
Resistance mechanism and cross-resistance profiling
Resistance profiling panel development
Unique I47V susceptibility signature
Mutation-specific assay sensitivity validation
Thermodynamic inhibitor design
Enthalpically driven binding profile
Flap dynamics and enthalpy-entropy compensation analysis
PK and metabolic stability benchmarking
Documented oral bioavailability and metabolic pathway
Exposure-model validation and analog comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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